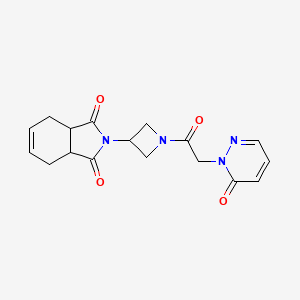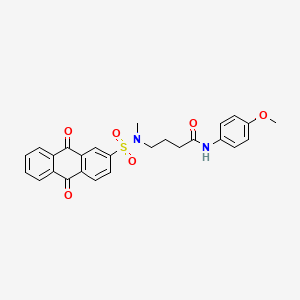![molecular formula C19H20N4O2 B2514839 N-[3-(1H-Imidazol-1-yl)propyl]-4-(2-Phenylacetyl)-1H-Pyrrol-2-carboxamid CAS No. 478249-32-0](/img/structure/B2514839.png)
N-[3-(1H-Imidazol-1-yl)propyl]-4-(2-Phenylacetyl)-1H-Pyrrol-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Comprehensive Analysis of N-[3-(1H-imidazol-1-yl)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide
The compound N-[3-(1H-imidazol-1-yl)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide is a synthetic molecule that appears to be designed for biological activity, given its structural features that include an imidazole ring, a pyrrole carboxamide moiety, and a phenylacetyl group. These structural motifs are commonly found in molecules with potential pharmacological properties.
Synthesis Analysis
The synthesis of compounds with similar structures, such as imidazo[1,2-a]pyridine carboxamides, has been reported in the literature. For instance, a series of imidazo[1,2-a]pyridine carboxamides bearing various moieties were synthesized and evaluated for their antitubercular activity . The synthesis typically involves the formation of the imidazole or pyridine core followed by functionalization with appropriate substituents. The synthesis of related compounds, such as imidazo[1,2-a]pyridines, can be achieved using oxidative coupling of 2-aminopyridines with β-keto esters or 1,3-diones . Although the exact synthetic route for the compound is not provided, similar methodologies could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of N-[3-(1H-imidazol-1-yl)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide would likely exhibit a planar imidazole ring conjugated with a pyrrole ring, which could contribute to its potential biological activity. The presence of the imidazole ring is known to be a versatile platform for generating stable N-heterocyclic carbenes, which could be relevant in catalytic applications . The phenylacetyl group could add to the lipophilicity of the molecule, potentially affecting its pharmacokinetic properties.
Chemical Reactions Analysis
The compound's imidazole and pyrrole moieties suggest that it could participate in various chemical reactions. Imidazole derivatives are known to undergo functionalization reactions, as demonstrated by the synthesis of imidazo[1,5-a]pyridine derivatives . The pyrrole ring could be involved in electrophilic substitution reactions, as seen in the synthesis of pyrrole- and imidazole-containing polyamides . The carboxamide group could also be reactive under certain conditions, potentially forming amides or other derivatives.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-[3-(1H-imidazol-1-yl)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide are not detailed in the provided papers, we can infer that the molecule would exhibit properties typical of aromatic heterocycles. These might include moderate to high stability, potential solubility in organic solvents, and the ability to engage in hydrogen bonding due to the carboxamide functionality. The presence of the phenylacetyl group could influence the compound's lipophilicity, which is an important factor in drug design and could affect its absorption and distribution in biological systems.
Wissenschaftliche Forschungsanwendungen
- Referenzen: Yadav et al. synthetisierten verwandte Imidazol-Derivate mit Antitumoraktivität .
Antitumor-Eigenschaften
Antibakterielle Aktivität
Entzündungshemmende Wirkungen
Neuroprotektives Potenzial
Antivirale Aktivität
Gastrointestinale Störungen
Safety and Hazards
Eigenschaften
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-18(11-15-5-2-1-3-6-15)16-12-17(22-13-16)19(25)21-7-4-9-23-10-8-20-14-23/h1-3,5-6,8,10,12-14,22H,4,7,9,11H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHRIDYRMMOAOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CNC(=C2)C(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24824524 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methylidene]-4-methylbenzene-1-sulfonohydrazide](/img/structure/B2514756.png)
![3-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2514759.png)
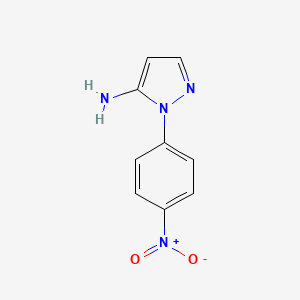
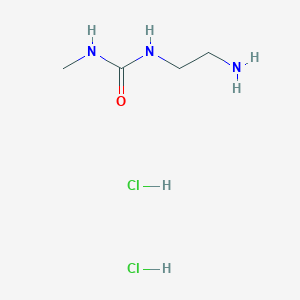
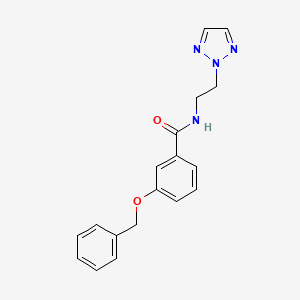

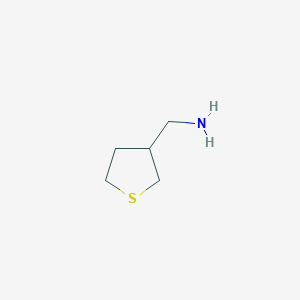
![5-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2514770.png)

![N-(1,3-benzodioxol-5-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2514773.png)
